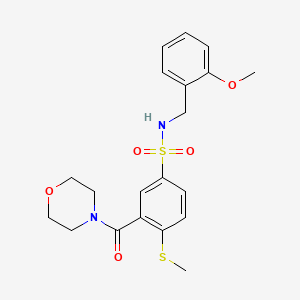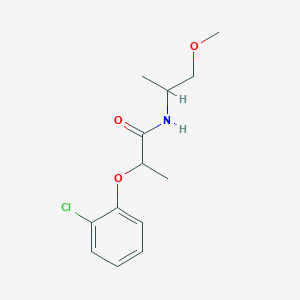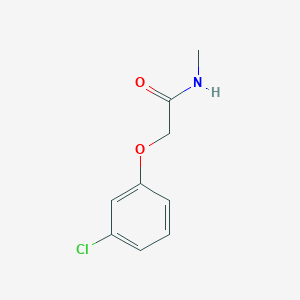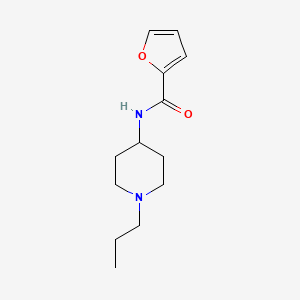
N-(2-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
説明
N-(2-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as MBCB, is a sulfonamide compound that has been widely used in scientific research. MBCB has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of N-(2-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied. N-(2-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins. This leads to the accumulation of misfolded proteins and ultimately induces apoptosis in cancer cells. N-(2-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has also been found to inhibit the interaction between the transcription factor NF-κB and its coactivator CBP, which has implications for the treatment of inflammatory diseases. Additionally, N-(2-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been found to modulate the activity of ion channels, including the voltage-gated potassium channel Kv1.3, which has implications for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has a variety of biochemical and physiological effects. N-(2-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been found to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is involved in the degradation of proteins. N-(2-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has also been found to inhibit the interaction between the transcription factor NF-κB and its coactivator CBP, which has implications for the treatment of inflammatory diseases. Additionally, N-(2-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been found to modulate the activity of ion channels, including the voltage-gated potassium channel Kv1.3, which has implications for the treatment of autoimmune diseases.
実験室実験の利点と制限
N-(2-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has several advantages for lab experiments. N-(2-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide is a potent inhibitor of the proteasome, which makes it a useful tool for studying protein degradation pathways. Additionally, N-(2-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been found to have anticancer properties, which makes it a potential candidate for the development of new cancer therapies. However, N-(2-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide also has some limitations for lab experiments. N-(2-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-(2-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been found to have some toxicity in certain cell types, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(2-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide. One area of research is the development of new cancer therapies based on the anticancer properties of N-(2-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide. Another area of research is the development of new anti-inflammatory therapies based on the ability of N-(2-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide to inhibit the interaction between NF-κB and CBP. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide, including its effects on ion channels. Finally, research is needed to develop new methods for synthesizing N-(2-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide that are more efficient and environmentally friendly.
科学的研究の応用
N-(2-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been used in a variety of scientific research applications, including as a tool to study protein-protein interactions, as a potential anticancer agent, and as a modulator of ion channels. N-(2-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been found to inhibit the interaction between the transcription factor NF-κB and its coactivator CBP, which has implications for the treatment of inflammatory diseases. N-(2-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has also been found to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is involved in the degradation of proteins. Additionally, N-(2-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been found to modulate the activity of ion channels, including the voltage-gated potassium channel Kv1.3, which has implications for the treatment of autoimmune diseases.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-26-18-6-4-3-5-15(18)14-21-29(24,25)16-7-8-19(28-2)17(13-16)20(23)22-9-11-27-12-10-22/h3-8,13,21H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXVWURZVXUIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)SC)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-diethyl-N'-[(5-methyl-2-thienyl)methyl]ethane-1,2-diamine dihydrochloride](/img/structure/B4840009.png)

![N-isopropyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4840021.png)
![2-chloro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4840026.png)
![[4-({[(4-acetylphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B4840030.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4840056.png)
![7-methyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4840074.png)




![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4840108.png)
![6-cyclopropyl-N-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4840116.png)
![N-[3-(acetylamino)phenyl]-6-bromo-2-(2-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4840124.png)